Thiobis(hexamethyldisilazane)

Description

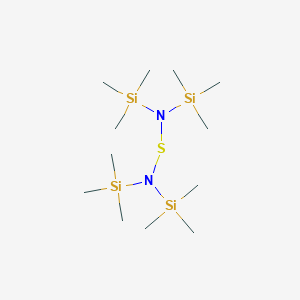

Structure

3D Structure

Properties

IUPAC Name |

[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYSTONGOLZKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2SSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry of Thiobis Hexamethyldisilazane

Established Synthetic Routes and Reaction Mechanisms

The preparation of Thiobis(hexamethyldisilazane) has been achieved through several established methods, primarily involving halosilane precursors or direct sulfurization reactions. These routes are well-documented and provide reliable access to the target compound.

Halosilane-Based Condensation Pathways

A primary and widely utilized method for synthesizing Thiobis(hexamethyldisilazane) involves the condensation reaction of a halosilane, typically trimethylsilyl (B98337) chloride, with a suitable nitrogen and sulfur source. Hexamethyldisilazane (B44280) (HMDS) is a common starting material in these pathways. atamanchemicals.com The reaction of lithium hexamethyldisilazide with sulfur dichloride (SCl₂) represents a key example of this approach.

Another variation of this pathway involves the reaction of hexamethyldisilazane with a sulfur halide. The reactivity of the silicon-nitrogen bond in HMDS facilitates the formation of the sulfur-bridged product. These reactions are typically carried out in an inert solvent to prevent hydrolysis of the reactants and products.

A lithium-mediated route offers an alternative condensation pathway. In this method, lithium hexamethyldisilazide ([(CH₃)₃Si]₂NLi) acts as a potent nucleophile, reacting with a sulfur source like sulfur dichloride (SCl₂) to yield Thiobis(hexamethyldisilazane). An advantage of this method is its suitability for substrates that are sensitive to the hydrogen chloride (HCl) generated in other halosilane-based routes.

Direct Sulfur Insertion and Exchange Reactions

Direct sulfur insertion into the silicon-nitrogen bond of hexamethyldisilazane presents another synthetic strategy. While specific details for the direct synthesis of Thiobis(hexamethyldisilazane) via this route are not extensively documented in the provided results, the concept is analogous to the synthesis of related sulfur-containing silicon compounds. For instance, hexamethyldisilathiane (B1360051) can be synthesized by reacting silicon-containing precursors with sulfur sources. smolecule.com This suggests the feasibility of a similar approach for Thiobis(hexamethyldisilazane), potentially involving the reaction of HMDS with elemental sulfur under specific conditions.

Furthermore, reactions involving sulfur exchange are also plausible. The reaction of hexamethyldisilazane with sulfur dioxide has been reported to form 1,1,1-trimethyl-N-sulfinylsilanamine, demonstrating the reactivity of the Si-N bond towards sulfur-containing electrophiles. duke.eduduke.edu

Mechanistic Studies of Thiobis(hexamethyldisilazane) Formation

The formation of Thiobis(hexamethyldisilazane) is governed by the fundamental principles of nucleophilic substitution at silicon and sulfur centers. The reactivity of the compound is largely attributed to the presence of the Si-N bonds and the central sulfur atom.

In halosilane-based syntheses, the mechanism likely involves the nucleophilic attack of the nitrogen atom of hexamethyldisilazane or its lithiated derivative on the sulfur halide. This is followed by the elimination of a salt, such as lithium chloride, to form the S-N bond.

A study on the deposition of sulfur on gold surfaces using Thiobis(hexamethyldisilazane) as a precursor proposed a concerted adsorption mechanism involving the cleavage of both S-N bonds. researchgate.net While this pertains to a surface reaction, it provides insight into the lability of the S-N linkage in the molecule, which is a key aspect of its formation and reactivity. The reaction of hexamethyldisilazane with silica (B1680970) surfaces is understood to proceed via a two-step mechanism, initiated by the interaction of a surface silanol (B1196071) group with the nitrogen atom of HMDS. researchgate.netresearchgate.net This highlights the inherent reactivity of the N-H bond in HMDS and its propensity to engage with electrophilic species, a crucial step in many of its synthetic transformations.

Emerging and Sustainable Synthetic Approaches

Catalytic Strategies for Enhanced Efficiency

The use of catalysts can significantly enhance the efficiency of silylation reactions. For instance, iodine has been shown to be an effective catalyst, with as little as 0.5 mol% accelerating silylation reactions by 40% without a negative impact on the yield. Other catalytic systems, such as those employing Lewis acids, have been explored for promoting the formation of thioether bonds in related compounds and could potentially be applied to the synthesis of Thiobis(hexamethyldisilazane). The use of recyclable acid catalysts like Nafion® NR50 has also been demonstrated in eco-friendly syntheses involving hexamethyldisilazane as a nitrogen source, suggesting a promising avenue for sustainable production. nih.gov

| Catalyst | Application | Advantages |

| Iodine | Silylation Reactions | Accelerates reaction rates at low catalytic loadings. |

| Lewis Acids (e.g., AlCl₃) | Thioether Bond Formation | Can accelerate bond formation. |

| Nafion® NR50 | Isoquinoline Synthesis | Recyclable, transition-metal-free catalysis. nih.gov |

Solvent-Free and Environmentally Benign Syntheses

A significant push in green chemistry is the reduction or elimination of volatile organic solvents. dergipark.org.tr Solvent-free reaction conditions, often coupled with microwave irradiation, have been successfully employed in various syntheses involving hexamethyldisilazane. nih.govorganic-chemistry.org These methods offer several advantages, including shorter reaction times, higher yields, and simpler work-up procedures.

The use of deep eutectic solvents (DES), such as choline (B1196258) chloride/urea, represents another environmentally benign reaction medium for silylation reactions, avoiding the need for hazardous solvents, bases, and catalysts. researchgate.net The development of solvent-free methods for the synthesis of Thiobis(hexamethyldisilazane) would represent a significant advancement in its sustainable production.

| Synthetic Approach | Key Features | Benefits |

| Microwave-assisted, solvent-free synthesis | Use of microwave irradiation without a solvent. | Reduced reaction times, increased yields, cleaner reactions. nih.govorganic-chemistry.org |

| Deep Eutectic Solvents (DES) | Use of a biodegradable and low-toxicity solvent system. | Environmentally benign, avoids hazardous materials. researchgate.net |

Flow Chemistry and Continuous Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical compounds, including Thiobis(hexamethyldisilazane). mdpi.com Flow chemistry utilizes systems of pumps and tubes to move reagents through controlled temperature and pressure zones, offering enhanced reaction control, improved safety, and greater scalability compared to conventional batch methods. mdpi.comgoogle.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous materials, as the small reaction volumes at any given time mitigate risks. mdpi.com

In the context of Thiobis(hexamethyldisilazane) synthesis, continuous flow reactors offer precise management of reaction parameters, such as temperature and residence time, leading to higher yields and purity. For instance, a continuous flow process for its synthesis can operate at temperatures between 20–30°C, with a throughput capacity of 50–100 kg per day. This approach not only streamlines production but also facilitates the integration of in-line purification steps, such as continuous distillation, to yield a product of exceptional purity. google.com The high surface-area-to-volume ratio in flow reactors ensures efficient heat transfer, preventing the formation of unwanted byproducts that can occur in large, difficult-to-cool batch reactors. mdpi.com The result is a more efficient, consistent, and scalable manufacturing process for producing high-grade Thiobis(hexamethyldisilazane).

Table 1: Comparison of Synthesis Methodologies for Thiobis(hexamethyldisilazane)

| Method | Typical Yield (%) | Typical Purity (%) | Scalability |

|---|---|---|---|

| Direct Aminolysis | 70–85 | 95–99 | High |

| Lithium-Mediated | 60–75 | 85–95 | Moderate |

| Continuous Flow | 80–90 | >99 | Industrial |

This table summarizes data from comparative analyses of different synthetic routes.

Purification and Isolation Techniques for High-Purity Research Samples

Achieving the high purity of Thiobis(hexamethyldisilazane) necessary for advanced research applications requires meticulous purification and isolation techniques. The primary and most effective method for purifying this compound is vacuum distillation. acs.org Due to the compound's high boiling point and sensitivity to thermal decomposition at atmospheric pressure, distillation under reduced pressure is essential.

Research findings indicate that vacuum distillation performed at a pressure of 10⁻³ bar and a temperature range of 120–150°C can consistently produce Thiobis(hexamethyldisilazane) with a purity exceeding 99%. This process effectively separates the target compound from lower-boiling starting materials, such as hexamethyldisilazane, and non-volatile impurities or polymeric byproducts.

For removing specific impurities, other techniques may be employed as supplementary steps. While less common for the final purification of the thiobis compound itself, methods used for its precursor, hexamethyldisilazane (HMDS), can be informative. For instance, washing with a non-polar solvent like petroleum ether can remove certain impurities prior to distillation. guidechem.com In cases where distillation is insufficient to separate compounds with very close boiling points, preparative chromatography could theoretically be applied, although this is more common at the laboratory scale for obtaining analytical standards rather than for bulk purification. acs.org The selection of the purification strategy is dictated by the initial purity of the crude product and the stringent quality requirements for its intended research application.

Table 2: Purification Parameters for High-Purity Thiobis(hexamethyldisilazane)

| Technique | Pressure | Temperature | Achieved Purity |

|---|---|---|---|

| Vacuum Distillation | 10⁻³ bar | 120–150°C | >99% |

This table details the specific conditions for obtaining high-purity research-grade samples via vacuum distillation.

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation of Thiobis Hexamethyldisilazane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Electronic Environments and Molecular Dynamics

NMR spectroscopy is a cornerstone technique for the characterization of Thiobis(hexamethyldisilazane). By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ²⁹Si, and ¹⁵N, NMR provides a detailed map of the molecular framework.

Multi-Nuclear NMR Analysis (e.g., ¹H, ¹³C, ²⁹Si, ¹⁵N)

A multi-nuclear NMR approach is essential for a comprehensive understanding of Thiobis(hexamethyldisilazane). Due to the molecular symmetry, where all four trimethylsilyl (B98337) (SiMe₃) groups are chemically equivalent, the spectra are expected to be relatively simple.

¹H NMR: The proton NMR spectrum is anticipated to show a single, sharp resonance corresponding to the 36 equivalent protons of the four trimethylsilyl groups. The chemical shift of this singlet would be indicative of the electronic environment around the methyl protons. In the closely related Hexamethyldisilazane (B44280) (HMDS), this peak appears near 0.06 ppm. For Thiobis(hexamethyldisilazane), the replacement of the N-H proton with the S-N(SiMe₃)₂ group would slightly alter the electron density, but the shift is expected to remain in the high-field region typical for silyl (B83357) methyl groups. chemicalbook.comuvic.ca In various metal complexes of the bis(trimethylsilyl)amide ligand, the ¹H NMR chemical shift of the SiMe₃ protons is highly sensitive to the coordination environment, demonstrating the utility of this technique in studying derivatives. nih.govacs.org

¹³C NMR: The carbon-13 NMR spectrum, typically recorded with proton decoupling, would display a single resonance for the 12 equivalent methyl carbons. masterorganicchemistry.comyoutube.com The chemical shift, expected in the range of 2-5 ppm, provides information about the carbon backbone of the silyl groups. oregonstate.edu The exact position would be influenced by the electronegativity of the silicon and nitrogen atoms.

¹⁵N NMR: Nitrogen-15 NMR, while often requiring isotopic enrichment due to the low natural abundance and unfavorable relaxation times of the ¹⁵N nucleus, would offer direct information about the nitrogen atoms. nih.gov A single peak would confirm the equivalence of the two nitrogen atoms. The chemical shift would be highly informative about the hybridization of the nitrogen and the nature of the N-S and N-Si bonds.

Table 1: Predicted Multi-Nuclear NMR Data for Thiobis(hexamethyldisilazane)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~0.1 - 0.3 | Singlet | Corresponds to the 36 equivalent protons of the four -Si(CH₃)₃ groups. |

| ¹³C | ~2 - 5 | Singlet | Corresponds to the 12 equivalent carbons of the four -Si(CH₃)₃ groups. |

| ²⁹Si | Variable | Singlet | Corresponds to the four equivalent silicon atoms. Highly sensitive to the electronic environment. |

| ¹⁵N | Variable | Singlet | Corresponds to the two equivalent nitrogen atoms. Provides direct information on the N-S-N backbone. |

Advanced 2D NMR Techniques (e.g., HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be instrumental in confirming the assignments made from 1D spectra and elucidating through-bond and through-space correlations.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): An HMQC or HSQC spectrum would show a single correlation peak between the ¹H resonance of the methyl groups and the ¹³C resonance of the same groups, confirming their direct one-bond (¹J_CH_) connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds). For Thiobis(hexamethyldisilazane), it would be expected to show a correlation between the methyl protons (¹H) and the silicon atom (²⁹Si) to which they are attached, confirming the Si-C-H pathway. This provides unambiguous evidence for the integrity of the trimethylsilyl fragment.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies nuclei that are close in space. While less critical for this highly symmetric and relatively rigid molecule, it could be used to confirm the spatial proximity of protons within the same or adjacent trimethylsilyl groups.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase. For Thiobis(hexamethyldisilazane), which is a solid at room temperature, ssNMR could reveal details about its crystalline packing and molecular conformation. nih.gov

Using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), high-resolution spectra of ¹³C and ²⁹Si nuclei can be obtained. nih.gov The presence of multiple peaks in the ssNMR spectrum, where only single peaks are observed in solution, would indicate the presence of crystallographically inequivalent molecules in the unit cell or the existence of different polymorphs. Furthermore, ssNMR can be used to study molecular dynamics in the solid state, such as the rotation of the methyl groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for Thiobis(hexamethyldisilazane), allowing for the identification of functional groups and the characterization of bond strengths. nih.govcardiff.ac.uk

Characteristic Vibrational Modes and Band Assignment

The vibrational spectrum of Thiobis(hexamethyldisilazane) is dominated by the modes associated with the numerous methyl groups, as well as the Si-N and S-N skeletal modes. Based on data from related compounds like HMDS, the following assignments can be predicted. researchgate.netnist.gov

C-H Vibrations: The high-frequency region of the spectrum (2900-3000 cm⁻¹) will feature bands corresponding to the asymmetric and symmetric stretching modes of the C-H bonds in the methyl groups. C-H deformation and rocking modes will appear at lower frequencies (~1400-1450 cm⁻¹ and ~850 cm⁻¹, respectively). nih.gov

Si-C Vibrations: The Si-C stretching vibrations typically appear in the 600-800 cm⁻¹ range.

Si-N and S-N Skeletal Vibrations: The most informative region for the core structure is where the Si-N and S-N stretching vibrations occur. The asymmetric Si-N-Si stretch in HMDS is found near 930-940 cm⁻¹. researchgate.net In Thiobis(hexamethyldisilazane), the Si₂N-S-NSi₂ backbone would give rise to characteristic symmetric and asymmetric stretching modes. These vibrations are expected in the 900-1100 cm⁻¹ region and are crucial for confirming the integrity of the molecular skeleton.

Table 2: Predicted Characteristic Vibrational Frequencies for Thiobis(hexamethyldisilazane)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Asymmetric/Symmetric Stretching | 2950 - 3000 | Strong | Medium |

| C-H Asymmetric/Symmetric Deformation | 1400 - 1460 | Medium | Weak |

| Si-CH₃ Symmetric Deformation (umbrella) | 1250 - 1260 | Strong | Weak |

| Si-N Asymmetric Stretching | 900 - 1000 | Strong | Medium |

| S-N Stretching | 950 - 1100 | Strong | Strong |

| Si-CH₃ Rocking | ~850 | Very Strong | Medium |

| Si-C Asymmetric Stretching | 680 - 780 | Strong | Medium |

Analysis of Bond Strengths and Coordination Perturbations

The precise frequencies of the vibrational modes are directly related to the force constants of the bonds, providing a measure of their strength. For example, the position of the Si-N and S-N stretching bands can offer insight into the degree of pπ-dπ bonding between nitrogen, silicon, and sulfur.

When Thiobis(hexamethyldisilazane) acts as a ligand in coordination complexes, vibrational spectroscopy becomes a powerful tool for studying the effects of coordination. A shift in the Si-N or S-N stretching frequencies upon binding to a metal center can indicate how the ligand coordinates and how the electronic density within the S(NSi₂)₂ framework is perturbed. A decrease in the vibrational frequency (a red shift) typically suggests a weakening of the bond upon coordination, whereas an increase (a blue shift) suggests strengthening. nih.govescholarship.org

Mass Spectrometry for Molecular Architecture Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a powerful analytical technique for elucidating the molecular architecture of Thiobis(hexamethyldisilazane) and understanding its fragmentation behavior. Through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), detailed insights into its elemental composition and structural fragments can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of Thiobis(hexamethyldisilazane), which has the molecular formula C₁₂H₃₆N₂SSi₄. guidechem.com This technique provides a highly accurate mass measurement of the molecular ion, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Isotopic Mass Data for Thiobis(hexamethyldisilazane) (C₁₂H₃₆N₂SSi₄)

| Isotope | Abundance (%) | Mass (Da) |

|---|---|---|

| All ¹²C, ¹H, ¹⁴N, ³²S, ²⁸Si | 78.99 | 352.1742 |

| One ¹³C | 10.68 | 353.1775 |

| One ²⁹Si | 3.86 | 353.1720 |

| One ³⁴S | 3.48 | 354.1697 |

| One ³⁰Si | 2.57 | 354.1729 |

This table presents calculated values based on natural isotopic abundances.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on Thiobis(hexamethyldisilazane) are not extensively documented, the fragmentation pathways can be predicted based on the known fragmentation patterns of related organosilicon and sulfur-nitrogen compounds. uni-due.deresearchgate.net

The primary fragmentation is expected to involve the cleavage of the silicon-nitrogen and sulfur-nitrogen bonds, as well as the loss of methyl groups from the trimethylsilyl moieties. The fragmentation of the trimethylsilyl group is a well-characterized process in mass spectrometry. materialsproject.org

Expected Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable [M - 15]⁺ ion.

Cleavage of the Si-N Bond: Scission of the silicon-nitrogen bond can lead to the formation of various fragment ions, including those containing the trimethylsilyl group ([Si(CH₃)₃]⁺, m/z 73) and fragments of the remaining sulfur-nitrogen backbone.

Cleavage of the S-N Bond: The sulfur-nitrogen bond is another likely site of fragmentation, which would yield ions corresponding to the [N(SiMe₃)₂]⁺ fragment and the sulfur-containing counterpart.

Rearrangement Reactions: Intramolecular rearrangement reactions, which are common in the mass spectrometry of organosilicon compounds, may also occur, leading to the formation of unexpected fragment ions.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Thiobis(hexamethyldisilazane)

| m/z (predicted) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 337 | [C₁₁H₃₃N₂SSi₄]⁺ | Loss of •CH₃ |

| 147 | [C₅H₁₅NSi₂]⁺ | Cleavage of S-N bond and rearrangement |

| 73 | [C₃H₉Si]⁺ | Cleavage of Si-N bond |

This table is based on theoretical fragmentation patterns of similar compounds.

X-ray Diffraction Studies for Precise Solid-State Molecular Geometry and Coordination Geometries

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's solid-state structure. Although a specific crystal structure of Thiobis(hexamethyldisilazane) has not been reported in the searched literature, structural parameters can be inferred from related compounds containing the bis(trimethylsilyl)amide ([N(SiMe₃)₂]⁻) ligand. acs.orgchemrxiv.org

In numerous metal complexes, the [N(SiMe₃)₂]⁻ ligand exhibits characteristic bond lengths and angles. The Si-N bond length is typically in the range of 1.70-1.75 Å, and the Si-N-Si bond angle is generally wide, often exceeding 120°. wikipedia.org For example, in the solid-state structure of Be[N(SiMe₃)₂]₂, the Be-N bond lengths are approximately 1.52 Å, and the Si-N-Si angle is around 127.20°. uni-due.de These values suggest a significant degree of p-character in the nitrogen's lone pair orbitals, leading to a more planar geometry at the nitrogen atom.

For Thiobis(hexamethyldisilazane), it is anticipated that the S-N bond lengths would be consistent with a single bond, and the N-S-N bond angle would be influenced by the steric bulk of the two hexamethyldisilazane groups. Computational modeling, such as Density Functional Theory (DFT), could provide theoretical predictions of these parameters in the absence of experimental data. researchgate.net

Table 3: Typical Bond Parameters in Bis(trimethylsilyl)amide Containing Compounds

| Bond | Typical Length (Å) | Typical Angle (°) | Reference Compound Example |

|---|---|---|---|

| Si-N | 1.72-1.74 | - | Be[N(SiMe₃)₂]₂ uni-due.de |

| Si-N-Si | - | 125-130 | Be[N(SiMe₃)₂]₂ uni-due.de |

| M-N | Varies with metal | - | Ni[N(SiMe₃)₂]₂ complexes nih.gov |

This table presents data from related silylamide compounds to infer the potential structure of Thiobis(hexamethyldisilazane).

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is primarily used for phase identification, determination of sample purity, and analysis of crystal structure. researchgate.net While a specific PXRD pattern for Thiobis(hexamethyldisilazane) is not available, the technique would be crucial for characterizing the bulk material.

A PXRD pattern of a pure, crystalline sample of Thiobis(hexamethyldisilazane) would exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the compound and can be used to confirm its identity by comparing it to a reference pattern, which could be calculated from a known single-crystal structure. unt.edu Furthermore, PXRD can be employed to identify the presence of any crystalline impurities or different polymorphic forms of the compound. For instance, PXRD has been used to distinguish between different polymorphs of other thiobis compounds. researchgate.net

Advanced Spectroscopic Probes for Electronic Structure and Redox State Investigations

The electronic structure and redox properties of Thiobis(hexamethyldisilazane) are of fundamental interest due to the presence of the sulfur atom, which can exist in various oxidation states, and the electron-rich nitrogen atoms. Advanced spectroscopic techniques, often coupled with theoretical calculations, can provide deep insights into these properties.

The nature of the sulfur-nitrogen bond is a key aspect of the electronic structure. Studies on related sulfur-nitrogen compounds suggest that the degree of π-bonding and the nature of the frontier molecular orbitals are influenced by the substituents on both the sulfur and nitrogen atoms. mcmaster.ca In Thiobis(hexamethyldisilazane), the electron-donating trimethylsilyl groups are expected to influence the electron density at the nitrogen atoms, which in turn affects the S-N bond properties.

The redox behavior of Thiobis(hexamethyldisilazane) would likely be centered on the sulfur atom. Sulfur is known to undergo a range of redox reactions, and the presence of the silylamide groups will modulate the redox potentials. nih.gov Electrochemical techniques, such as cyclic voltammetry, could be employed to experimentally determine the oxidation and reduction potentials of the compound. Theoretical calculations can also predict these properties and help in the interpretation of experimental data. The study of related sulfur diimides has shown that their redox potentials are highly tunable based on the electronic properties of the aryl substituents. acs.org A similar trend would be expected for silylated derivatives.

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Thiobis(hexamethyldisilazane) | C₁₂H₃₆N₂SSi₄ |

| Hexamethyldisilazane | C₆H₁₉NSi₂ |

| Beryllium bis(trimethylsilyl)amide | C₁₂H₃₆BeN₂Si₄ |

| Nickel bis(trimethylsilyl)amide complexes | Varies |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful analytical techniques that provide detailed insights into the electronic structure and chemical bonding of materials. cea.fr While specific experimental XAS and XPS data for Thiobis(hexamethyldisilazane) are not extensively documented in publicly accessible literature, the expected spectroscopic features can be inferred from the analysis of related sulfur-nitrogen-silicon compounds and the fundamental principles of these techniques.

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that probes the local geometric and electronic structure of a specific element within a compound. kyoto-u.ac.jpnih.gov By tuning the X-ray energy across an absorption edge of a target element (e.g., Sulfur K-edge, Nitrogen K-edge, or Silicon K-edge), transitions of core electrons to unoccupied states are induced. The resulting spectrum, particularly the X-ray Absorption Near Edge Structure (XANES) region, is highly sensitive to the oxidation state and coordination environment of the absorbing atom. kyoto-u.ac.jpmdpi.comaps.org

For Thiobis(hexamethyldisilazane), XAS studies would be instrumental in elucidating the electronic environment of the central sulfur atom. The position and features of the sulfur K-edge XANES spectrum would provide direct information about the oxidation state of sulfur and the nature of the sulfur-nitrogen bonds. Comparison with reference spectra of well-characterized sulfur compounds would allow for a precise determination of the local coordination and symmetry around the sulfur atom.

Similarly, Nitrogen K-edge XAS would offer insights into the environment of the nitrogen atoms, distinguishing between the N-S and N-Si bonding environments. Silicon K-edge XAS would primarily probe the Si(CH₃)₃ groups, confirming the local tetrahedral symmetry around the silicon atoms.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cea.frdiva-portal.org The analysis is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment.

In the XPS analysis of Thiobis(hexamethyldisilazane), distinct peaks corresponding to the core levels of sulfur (S 2p), nitrogen (N 1s), silicon (Si 2p), and carbon (C 1s) would be observed. The binding energies of these peaks provide valuable information about the chemical bonding and oxidation states of the constituent elements.

The S 2p spectrum is expected to show a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the sulfur's chemical state. thermofisher.com The binding energy would be indicative of a sulfur atom bonded to two nitrogen atoms.

The N 1s spectrum would reveal information about the nitrogen atoms in the S-N-Si linkage. thermofisher.com The binding energy is expected to be consistent with nitrogen in a disilazane-like environment, influenced by the adjacent sulfur atom.

The Si 2p spectrum would correspond to the silicon atoms in the hexamethyldisilazane fragments. The binding energy would be characteristic of silicon bonded to nitrogen and methyl groups.

The C 1s spectrum would arise from the methyl groups attached to the silicon atoms.

The following table summarizes the expected binding energy ranges for the core levels of the elements in Thiobis(hexamethyldisilazane), based on typical values for similar chemical environments found in XPS databases and literature. It is important to note that these are expected ranges, and experimental values may vary depending on the specific instrument and sample conditions.

| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |

| Sulfur | S 2p | 164.0 - 166.0 | Covalently bonded to two Nitrogen atoms |

| Nitrogen | N 1s | 398.0 - 400.0 | In a disilazane-like (Si-N-S) linkage |

| Silicon | Si 2p | 101.0 - 103.0 | Bonded to Nitrogen and Carbon atoms |

| Carbon | C 1s | 284.5 - 285.5 | In methyl (CH₃) groups |

Table 1: Expected Core Level Binding Energies in XPS for Thiobis(hexamethyldisilazane). Charge referencing is typically performed against the adventitious C 1s peak at 284.8 eV. thermofisher.com

Detailed analysis of the peak shapes and any observed chemical shifts in the XPS spectra of Thiobis(hexamethyldisilazane) and its derivatives would provide further insights into the subtle changes in the electronic structure upon chemical modification. For instance, the formation of adducts or coordination complexes involving the sulfur or nitrogen atoms would be expected to induce measurable shifts in their respective core-level binding energies.

Mechanistic Investigations of Thiobis Hexamethyldisilazane Reactivity and Transformation Pathways

Coordination Chemistry and Ligand Behavior in Metal Complexes

Thiobis(hexamethyldisilazane), with its central sulfur atom and two flanking nitrogen atoms of the hexamethyldisilazane (B44280) (HMDS) groups, presents multiple potential donor sites, making its coordination chemistry a subject of interest. The reactivity of this compound is largely dictated by the silicon-nitrogen bonds and the sulfur atom, which allow it to act as both a nucleophile and an electrophile in reactions with metal ions.

Chelation Modes and Coordination Preferences with Transition Metals

The interaction of thioamide groups with transition metals is a well-studied area, providing a framework for understanding the potential coordination of Thiobis(hexamethyldisilazane). Generally, thioamides can coordinate to metal centers through the sulfur atom, the nitrogen atom, or both, leading to different coordination modes. researchgate.netnih.gov The specific mode is influenced by factors such as the metal's nature, the reaction conditions, and the ligand's tautomeric form (thione vs. thiol). acs.org

In the case of Thiobis(hexamethyldisilazane), the ligand can theoretically bind to a transition metal in several ways:

Monodentate S-coordination: The central sulfur atom acts as a soft donor, which would be favored by soft metal centers.

Monodentate N-coordination: One of the nitrogen atoms could coordinate to the metal.

Bidentate N,S-chelation: The ligand could form a chelate ring by coordinating through the sulfur and one of the nitrogen atoms.

Bridging ligand: The S-N-S backbone could bridge two metal centers.

Research on analogous thioamide-containing ligands shows that they can form stable complexes with various transition metals, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net For these complexes, spectroscopic data often indicates coordination through both the thione sulfur and an azomethine nitrogen. acs.org Depending on the metal and other ligands present, geometries such as octahedral, square-planar, and tetrahedral have been observed. researchgate.net For instance, studies on N-silylated benzamidines, which are structurally related, show they readily form chelate complexes with transition metals, creating planar, four-membered M-N-C-N rings. researchgate.net While specific studies detailing the chelation modes of Thiobis(hexamethyldisilazane) with a wide range of transition metals are not extensively documented, the versatile coordination behavior of similar thio-ligands suggests it can adopt various binding modes. nih.govbham.ac.ukacademie-sciences.fr

Table 1: Potential Coordination Modes of Thiobis(hexamethyldisilazane)

| Coordination Mode | Donating Atom(s) | Favored by | Potential Geometry |

|---|---|---|---|

| Monodentate | Sulfur (S) | Soft transition metals (e.g., Ag+, Pt2+) | Linear, Trigonal Planar |

| Monodentate | Nitrogen (N) | Harder transition metals | Varies |

| Bidentate (Chelate) | Sulfur (S) and Nitrogen (N) | Many d-block metals (e.g., Fe, Co, Ni, Cu) | Square-planar, Tetrahedral, Octahedral |

| Bridging | S-N-S backbone | Formation of polynuclear complexes | Varies |

Interactions with Main Group Elements and Lanthanide/Actinide Centers

The chemistry of silylated ligands with main group elements and f-block metals is an active area of research. N-silylated benzamidinate anions, for example, are particularly effective as ligands for lanthanides and actinides, forming low-coordinate, hydrocarbon-soluble complexes. researchgate.net This suggests that Thiobis(hexamethyldisilazane) or its deprotonated form could also serve as a suitable ligand for these elements.

The interaction between E-H bonds (where E can be Si, B, etc.) and main group elements has been a focus of computational and synthetic studies. nih.gov These interactions are key to understanding reactivity and stability. nih.gov While direct studies on Thiobis(hexamethyldisilazane) complexes with main group elements are sparse, the chemistry of its parent compound, hexamethyldisilazane (HMDS), provides some insight. Alkali metal derivatives of HMDS, such as LiHMDS, NaHMDS, and KHMDS, are widely used non-nucleophilic bases in synthesis. wikipedia.org

In the context of lanthanides and actinides, the separation of these elements is a significant challenge due to their similar chemical properties. nih.govmdpi.com Ligands with "soft" donor atoms like sulfur are of particular interest because they can show selectivity for the slightly more covalent actinides over the more ionic lanthanides. nih.gov Thioethers and other sulfur-donating ligands have been investigated for this purpose. nih.gov The unique electronic properties of f-block elements and their complexes lead to applications in areas like catalysis and luminescence. mdpi.comnumberanalytics.com Given the presence of a soft sulfur donor, Thiobis(hexamethyldisilazane) is a potential candidate for complexation with and separation of lanthanides and actinides, although specific research in this area is still emerging. researchgate.netnsf.gov

Redox Processes Involving Coordinated Thiobis(hexamethyldisilazane)

Redox reactions are fundamental to the chemistry of transition metal complexes, involving changes in the oxidation state of the metal center or the ligand itself. nih.govyoutube.com The ligands coordinated to a metal can significantly modulate its redox potential. researchgate.net In some cases, the ligand itself can be redox-active, participating directly in electron transfer processes. nih.gov

For complexes of Thiobis(hexamethyldisilazane), redox processes could occur in several ways:

Metal-Centered Redox: The transition metal ion could be oxidized or reduced, a common process in the chemistry of elements like iron, cobalt, and copper. youtube.com

Ligand-Centered Redox: The thioether sulfur atom in Thiobis(hexamethyldisilazane) could potentially be oxidized.

Cooperative Redox: Both the metal and the ligand could be involved in the electron transfer process.

Studies on related systems, such as N-heterocyclic carbene (NHC) ligands decorated with amino groups, have shown that the ligands can be redox-active, leading to the design of redox-switchable catalysts. nih.gov Similarly, the reactivity of some ruthenium anticancer complexes is believed to be activated by redox-mediated pathways involving reactions with biological thiols like glutathione. nih.gov While direct electrochemical studies on a wide range of Thiobis(hexamethyldisilazane) complexes are not extensively reported, the fundamental principles of coordination chemistry suggest that its complexes could exhibit rich redox behavior. nih.govresearchgate.netresearchgate.net

Ligand Exchange and Substitution Reaction Dynamics

Ligand substitution reactions can proceed through different mechanisms, primarily:

Dissociative (D) mechanism: The leaving group departs first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org

Associative (A) mechanism: The incoming ligand attacks first, forming an intermediate with a higher coordination number, from which the leaving group then departs. libretexts.org

Interchange (I) mechanism: A concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate. This can be either associative- or dissociative-activated. nih.gov

The bulky trimethylsilyl (B98337) groups on Thiobis(hexamethyldisilazane) would likely introduce significant steric hindrance, which might favor a dissociative pathway for ligand substitution at the metal center. However, the specific dynamics would depend on the complete coordination environment of the metal. The study of ligand exchange is crucial for applications such as catalysis and the design of metal-based drugs, where the ability of a complex to react and exchange ligands determines its function. solubilityofthings.comnih.gov

Role as a Reagent in Stoichiometric and Catalytic Organic Transformations

Beyond its role as a ligand, Thiobis(hexamethyldisilazane) also functions as a reagent in organic synthesis, primarily leveraging the reactivity of its sulfur atom.

Thionation and Sulfur Transfer Reactions in Organic Synthesis

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). nih.gov This transformation is important for synthesizing a variety of organosulfur compounds. organic-chemistry.org Several reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common. nih.govresearchgate.net

Thiobis(hexamethyldisilazane) has been identified as a sulfur transfer agent. researchgate.net Its utility has been demonstrated in reactions such as the deposition of sulfur onto gold surfaces. researchgate.net In this process, the compound delivers a sulfur atom to the surface, with the subsequent departure of the two hexamethyldisilazane fragments. researchgate.net Mechanistic studies suggest that this sulfur transfer occurs via a concerted process involving the simultaneous cleavage of both S-N bonds. researchgate.net

This reactivity profile makes Thiobis(hexamethyldisilazane) a potential reagent for the thionation of organic carbonyl compounds. While perhaps not as widely used as Lawesson's reagent, it offers an alternative pathway for sulfur transfer. The mechanism of thionation by related silyl (B83357) sulfides, such as hexamethyldisilathiane (B1360051) ((Me₃Si)₂S), often involves the activation of the carbonyl oxygen by the silicon atom, facilitating the nucleophilic attack of the sulfur. A similar mechanism can be envisioned for Thiobis(hexamethyldisilazane). The use of silylated reagents can sometimes offer advantages in terms of milder reaction conditions and cleaner reactions, as the byproducts (like hexamethyldisiloxane) are often volatile and easily removed. nih.gov

Table 2: Comparison of Common Thionating Reagents

| Reagent | Formula | Typical Reaction Conditions | Key Byproduct(s) |

|---|---|---|---|

| Phosphorus Pentasulfide | P₄S₁₀ | High temperature (refluxing toluene (B28343)/xylene) nih.gov | Phosphorus oxides/sulfides |

| Lawesson's Reagent | [C₆H₄(OCH₃)P(S)S]₂ | Refluxing toluene or THF nih.gov | Anisyl-substituted phosphine (B1218219) oxides |

| Thiobis(hexamethyldisilazane) | S(N(Si(CH₃)₃)₂)₂ | Potentially milder conditions | Hexamethyldisiloxane (after hydrolysis) |

| Hexamethyldisilathiane | ( (CH₃)₃Si )₂S | Often requires a catalyst/activator researchgate.net | Hexamethyldisiloxane |

Applications as a Deprotonating Agent and Nucleophile Precursor

Thiobis(hexamethyldisilazane) possesses the ability to act as a precursor to nucleophilic species. The reactivity of thiobis(hexamethyldisilazane) is primarily attributed to the presence of silicon-nitrogen bonds and the central sulfur atom. These features enable its participation in various chemical reactions, where it can function as both a nucleophile and an electrophile. The compound can interact with a variety of molecular targets, including electrophilic centers in organic molecules and metal ions, thereby facilitating a range of synthetic transformations.

Deprotonation of thiobis(hexamethyldisilazane) itself can lead to the formation of silylated amide anions, which can then act as strong, non-nucleophilic bases in a manner analogous to the widely used lithium, sodium, and potassium bis(trimethylsilyl)amides (LiHMDS, NaHMDS, and KHMDS). These bases are generated from the deprotonation of hexamethyldisilazane (HMDS). wikipedia.org While direct studies on the deprotonation of thiobis(hexamethyldisilazane) and the subsequent use of the resulting base are limited, the principle is well-established for HMDS.

Silylation and Desilylation Reactions Mediated by Thiobis(hexamethyldisilazane)

The established utility of HMDS in silylation reactions, often catalyzed by various reagents to enhance its efficiency, provides a conceptual framework. chemicalbook.com However, the influence of the bridging sulfur atom in thiobis(hexamethyldisilazane) on its silylating potential, including its reactivity profile and substrate scope, remains an area that requires specific investigation. Without direct experimental evidence, any discussion on its role in silylation or desilylation would be speculative.

Catalytic Applications and Mechanistic Pathways in Homogeneous and Heterogeneous Systems

Detailed research on the catalytic applications of thiobis(hexamethyldisilazane) and its derivatives in homogeneous and heterogeneous systems is an emerging area. While the compound's structure suggests potential for ligand development and catalysis, specific examples across various reaction types are not yet widely reported in the scientific literature.

Thiobis(hexamethyldisilazane)-Derived Catalysts for Polymerization Reactions

Specific studies detailing the use of thiobis(hexamethyldisilazane)-derived catalysts for polymerization reactions are not prominently available in the current body of scientific literature. However, the related compound, hexamethyldisilazane (HMDS), has been shown to initiate the controlled, living polymerization of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu This process leads to the formation of polypeptides with predictable molecular weights and narrow molecular weight distributions. illinois.edu Furthermore, lithium hexamethyldisilazide (LiHMDS), the deprotonated form of HMDS, has been found to be a highly effective initiator for the rapid ring-opening polymerization of NCAs, yielding polypeptides with low dispersity. d-nb.info These findings with HMDS and its derivatives suggest a potential avenue of investigation for the catalytic activity of thiobis(hexamethyldisilazane) and its corresponding metal complexes in polymerization reactions.

Catalytic Activity in C-C and C-X Bond Forming Reactions

The application of thiobis(hexamethyldisilazane) or its derivatives as catalysts in C-C and C-X (where X is a heteroatom) bond-forming reactions is not well-documented in the scientific literature. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of such bonds. ananikovlab.ru These reactions typically involve a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. wikipedia.org While a vast array of ligands and catalysts have been developed for these transformations, there are no specific reports detailing the use of thiobis(hexamethyldisilazane)-derived catalysts in this context. The potential of this compound as a ligand for transition metals in these catalytic cycles remains an area for future exploration.

Asymmetric Catalysis with Chiral Thiobis(hexamethyldisilazane) Derivatives

There is currently no available research on the synthesis or application of chiral derivatives of thiobis(hexamethyldisilazane) in asymmetric catalysis. The development of chiral ligands is a crucial aspect of asymmetric synthesis, enabling the enantioselective formation of products. While chiral silylamides have been utilized in asymmetric deprotonation reactions, specific examples involving derivatives of thiobis(hexamethyldisilazane) are absent from the literature.

Identification of Catalytic Intermediates and Transition States

Mechanistic investigations into the catalytic pathways involving thiobis(hexamethyldisilazane) are limited. However, a study on the deposition of sulfur onto gold surfaces from a thiobis(hexamethyldisilazane) precursor provides some insight into its reactivity. researchgate.net In this process, a concerted adsorption mechanism is proposed, which involves the simultaneous cleavage of both silicon-nitrogen bonds. researchgate.net This finding suggests that the S-N bonds are susceptible to cleavage, a characteristic that could be relevant in potential catalytic cycles. Spectroscopic studies of related systems, such as the investigation of Ar/HMDS plasma, have been used to identify reactive species and understand plasma characteristics, which could be a valuable approach for studying the intermediates in reactions involving thiobis(hexamethyldisilazane). e-asct.org However, direct spectroscopic identification of catalytic intermediates and transition states for the reactions outlined in the preceding sections has not yet been reported.

Precursor Chemistry in Materials Synthesis and Deposition Methodologies

Thiobis(hexamethyldisilazane), with its unique sulfur-bridged structure, serves as a specialized precursor in the synthesis of various materials. Its reactivity, centered around the labile sulfur-nitrogen bonds, dictates its application in targeted deposition and polymerization processes.

The most significant application of Thiobis(hexamethyldisilazane) as a precursor is in the synthesis of inorganic chalcogenides, specifically for depositing elemental sulfur. Research has demonstrated its effectiveness as a novel precursor for the rapid and efficient deposition of sulfur onto gold surfaces. researchgate.netuoguelph.caresearchgate.net This process is crucial for developing advanced materials for electronic devices.

The reaction proceeds via a one-step concerted adsorption mechanism. researchgate.net In this pathway, the Thiobis(hexamethyldisilazane) molecule does not initially deposit in fragments; instead, both sulfur-nitrogen (S-N) chemical bonds cleave concertedly upon adsorption. researchgate.net This results in the direct deposition of sulfur atoms onto the gold substrate, while the bis(trimethylsilyl)amine fragments are released. researchgate.netresearchgate.net Characterization using X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) confirms that this method produces dense sulfur films, with high surface coverage achieved within minutes. researchgate.net STM imaging has revealed the formation of well-known rectangular sulfur structures and even multilayers on the gold surface. researchgate.net

The table below summarizes key findings from studies on sulfur deposition using Thiobis(hexamethyldisilazane).

| Precursor | Substrate | Deposition Method | Key Finding | Characterization Techniques |

| Thiobis(hexamethyldisilazane) | Gold (Au) | Spontaneous Adsorption | Rapid formation of a dense sulfur layer via a one-step concerted mechanism involving S-N bond cleavage. researchgate.netuoguelph.ca | XPS, STM, Cyclic Voltammetry |

There is no significant information available in the reviewed literature regarding the use of Thiobis(hexamethyldisilazane) as a precursor for the synthesis of metal silicides.

Thiobis(hexamethyldisilazane) has been explored as a component in the synthesis of advanced organosilicon polymers. Research indicates its potential use as a precursor or additive to create silicon-containing polymers with improved physical properties. Studies have suggested that incorporating this compound can enhance the mechanical strength and thermal stability of the resulting polymeric materials. Organosilicon molecules, both as monomers and polymers, are integral to many high-tech industrial applications. rsc.org However, detailed mechanistic studies and specific data on the polymerization reactions involving Thiobis(hexamethyldisilazane) are limited in the available scientific literature.

| Precursor | Polymer Type | Reported Improvement |

| Thiobis(hexamethyldisilazane) | Silicon-containing polymers | Enhanced mechanical properties. |

| Thiobis(hexamethyldisilazane) | Silicon-containing polymers | Improved thermal stability. |

Derivatization and Functionalization Strategies for Tailored Reactivity

The modification of Thiobis(hexamethyldisilazane) to create tailored reagents is not a primary focus of current research, which largely concentrates on its role as a sulfur-transfer agent.

The reactivity of Thiobis(hexamethyldisilazane) is dominated by the cleavage of its S-N bonds. researchgate.net The molecule's utility in synthesis, particularly for sulfur deposition, relies on the lability of this bond. researchgate.netresearchgate.net Consequently, the scientific literature does not prominently feature strategies for the derivatization or modification of the trimethylsilyl (Si(CH₃)₃) groups or the nitrogen centers while keeping the core structure intact. The primary synthetic pathway involves the decomposition of the molecule to leverage the reactivity of its central sulfur atom. researchgate.net In contrast, the related compound Hexamethyldisilazane (HMDS) is frequently deprotonated at the nitrogen center to form non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS), which are staple reagents in organic synthesis. wikipedia.org

The existing body of research on Thiobis(hexamethyldisilazane) treats it as a source molecule for sulfur rather than a stable scaffold for the introduction of other functional groups. The molecule's primary documented reaction pathway involves its decomposition. researchgate.net This characteristic makes it unsuitable as a platform for building more complex molecules via the attachment of ancillary functional groups. The focus remains on its ability to act as a sulfur-transfer agent, a role that depends on the breaking of its structural bonds rather than their modification or preservation. researchgate.netacs.org

Theoretical and Computational Chemistry of Thiobis Hexamethyldisilazane Systems

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the chemical bonds in Thiobis(hexamethyldisilazane) can be comprehensively investigated using a variety of computational quantum chemistry methods. These methods allow for a detailed description of the electron distribution and the forces that hold the molecule together.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Thiobis(hexamethyldisilazane), DFT calculations can predict key structural parameters such as bond lengths and bond angles. These calculations are crucial for understanding the steric and electronic effects of the bulky trimethylsilyl (B98337) groups on the central sulfur-nitrogen framework.

The reactivity and electronic properties of Thiobis(hexamethyldisilazane) are largely dictated by the nature of the sulfur-nitrogen (S-N) and silicon-nitrogen (Si-N) bonds. DFT studies on related organosilicon and sulfur-nitrogen compounds suggest that the geometry around the nitrogen atoms in Thiobis(hexamethyldisilazane) is likely to be nearly planar, indicating some degree of delocalization of the nitrogen lone pair electrons. nsf.gov

A representative set of predicted geometric parameters for Thiobis(hexamethyldisilazane) based on DFT calculations on analogous molecules is presented in the table below.

| Parameter | Predicted Value |

| Si-N Bond Length | ~1.75 Å |

| S-N Bond Length | ~1.65 Å |

| Si-N-Si Bond Angle | ~120° |

| N-S-N Bond Angle | ~110° |

These values are illustrative and based on data from similar compounds.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atoms within a molecule based on the topology of the electron density. nih.gov By analyzing the electron density at specific points, known as bond critical points (BCPs), QTAIM can characterize the nature of the chemical bonds. For the S-N and Si-N bonds in Thiobis(hexamethyldisilazane), QTAIM analysis would likely reveal a mixture of covalent and ionic character, with the Si-N bond exhibiting a higher degree of polarity than the S-N bond.

| Bond | NBO Charge on N | NBO Charge on S/Si | QTAIM Electron Density (ρ) at BCP | QTAIM Laplacian (∇²ρ) at BCP |

| S-N | -0.6 | +0.4 | ~0.20 a.u. | > 0 |

| Si-N | -0.6 | +1.2 | ~0.15 a.u. | > 0 |

These values are representative and intended for illustrative purposes, based on general principles and data from related molecules.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.org The energy and spatial distribution of the HOMO and LUMO determine how a molecule will interact with other chemical species.

For Thiobis(hexamethyldisilazane), the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, reflecting the presence of lone pair electrons. This suggests that the molecule is likely to act as a nucleophile or electron donor in chemical reactions. The LUMO, on the other hand, is anticipated to be distributed across the S-N bonds, indicating that these bonds are the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

| Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

| HOMO | ~ -7.0 | N, S |

| LUMO | ~ -0.5 | S, N |

| HOMO-LUMO Gap | ~ 6.5 eV | - |

These are hypothetical energy values for illustrative purposes.

Reaction Pathway Modeling and Energy Landscape Calculations

Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions involving Thiobis(hexamethyldisilazane) and to calculate the energy changes that occur along the reaction pathway.

Transition State Identification and Characterization for Elementary Steps

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can be employed to locate the transition state structure for elementary reaction steps, such as the cleavage of the S-N bond in Thiobis(hexamethyldisilazane) when it acts as a sulfur transfer agent. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Potential Energy Surface (PES) Scans and Reaction Coordinate Investigations

A potential energy surface (PES) is a multidimensional plot that shows how the energy of a molecular system changes with its geometry. By scanning the PES along a specific reaction coordinate (e.g., the stretching of the S-N bond), chemists can map out the entire energy landscape of a reaction. This provides a detailed picture of the reaction mechanism, including the presence of any intermediate species and the relative energies of all states along the pathway. For a reaction involving Thiobis(hexamethyldisilazane), a PES scan could elucidate the mechanism of its decomposition or its reaction with other molecules.

Solvent Effects and Continuum Solvation Models in Computational Studies

In the computational analysis of Thiobis(hexamethyldisilazane), particularly concerning its reactivity and electronic properties, accounting for solvent effects is crucial for achieving results that correlate well with experimental observations in solution. While specific studies detailing the systematic application of various solvation models to this compound are not prevalent in the surveyed literature, the established methodologies in computational chemistry provide a clear framework for how such effects are incorporated.

Continuum solvation models are the most common approach for modeling solvent effects due to their computational efficiency. These models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. The solute is placed within a cavity in this dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized continuum is calculated.

Commonly employed continuum models in computational chemistry that would be applicable to Thiobis(hexamethyldisilazane) include:

Polarizable Continuum Model (PCM): This is one of the most widely used models. It creates a solute cavity based on a series of interlocking spheres centered on the atoms or groups of the solute molecule. The charge distribution of the solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute.

Solvent Model Density (SMD): The SMD model is a universal solvation model that builds upon the PCM framework. It includes additional terms derived from experimental solvation data for a wide range of solvents, providing improved accuracy for calculating solvation free energies.

COSMO (Conductor-like Screening Model): In this model, the solute is placed in a virtual conductor with an infinite dielectric constant. This simplifies the electrostatic calculations, and the results are then scaled to represent a real solvent with a finite dielectric constant.

The choice of solvent, such as acetonitrile (B52724) or ethanol (B145695) which have been used in experimental studies involving sulfur deposition, would be defined in the model by its specific dielectric constant, refractive index, and other parameters. researchgate.netresearchgate.net For a molecule like Thiobis(hexamethyldisilazane), these models are essential for accurately predicting properties like redox potentials and reaction energetics in solution, as they account for the stabilization or destabilization of charges and dipoles by the solvent environment. For instance, theoretical investigations into the electrochemical characteristics of the molecule, which were used to propose a concerted adsorption mechanism, would inherently require consideration of the solvent environment to be meaningful. researchgate.net

Table 1: Overview of Continuum Solvation Models Applicable to Thiobis(hexamethyldisilazane)

| Model Name | Abbreviation | Core Principle | Key Features |

| Polarizable Continuum Model | PCM | Solute in a shaped cavity within a dielectric continuum. | Widely implemented, versatile for various properties. |

| Solvent Model Density | SMD | An improvement on IEFPCM with parameters for numerous solvents. | High accuracy for free energy of solvation. |

| Conductor-like Screening Model | COSMO | Solute in a perfect conductor, scaled for real solvents. | Computationally efficient and robust. |

Spectroscopic Property Prediction and Computational Validation

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and provide insights into molecular structure and bonding.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. Although specific computational NMR studies for Thiobis(hexamethyldisilazane) are not detailed in the available literature, the methodology is well-established.

The standard approach involves:

Geometry Optimization: The molecular geometry is first optimized using a suitable level of theory, typically Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311G(d,p)).

NMR Calculation: Using the optimized geometry, the NMR properties are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors.

Referencing: The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by subtracting them from the shielding tensor of a reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For Thiobis(hexamethyldisilazane), such calculations would predict the chemical shifts for the unique proton (¹H) and carbon (¹³C) environments within the hexamethyldisilazane (B44280) moieties, as well as for the silicon (²⁹Si) and nitrogen (¹⁵N) nuclei. These theoretical values could then be compared with experimental spectra to confirm the structure.

Vibrational Frequency Calculations and Spectroscopic Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are invaluable for assigning experimental spectral peaks to specific molecular motions.

The process typically involves:

Frequency Calculation: After a geometry optimization, a frequency analysis is performed at the same level of theory (e.g., DFT/B3LYP). This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Mode Analysis: Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the atomic displacements for each vibration).

Scaling and Visualization: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. They are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. The calculated IR intensities and Raman activities can be used to generate a theoretical spectrum, which can be visually compared to experimental data to aid in peak assignment.

For Thiobis(hexamethyldisilazane), these calculations would help identify characteristic frequencies for Si-N, S-N, and Si-C stretching and bending modes, confirming the molecular structure and providing insight into bond strengths.

UV-Vis Absorption and Emission Spectra Prediction

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting UV-Vis absorption spectra in medium-to-large sized molecules.

The methodology is as follows:

Ground-State Calculation: An accurate calculation of the ground-state electronic structure is performed, typically using DFT.

Excited-State Calculation: TD-DFT is then used to calculate the vertical excitation energies from the ground state to various excited states. These energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Oscillator Strengths: The calculation also yields oscillator strengths for each transition, which relate to the intensity of the corresponding absorption band.

For Thiobis(hexamethyldisilazane), TD-DFT calculations could predict the electronic transitions, likely involving orbitals with significant contributions from the sulfur and nitrogen lone pairs. This would help explain the molecule's color (or lack thereof) and its photochemical properties.

Ligand Field Theory and Metal-Ligand Bonding Analysis in Coordination Complexes

While classical Ligand Field Theory (LFT) is most directly applied to traditional coordination complexes of d-block metals with a stable, well-defined coordination sphere, the principles of metal-ligand bonding analysis are central to understanding the interactions of Thiobis(hexamethyldisilazane) with metal surfaces, which is its most-studied application. researchgate.netresearchgate.net

Computational studies have been instrumental in elucidating the mechanism by which this compound acts as a sulfur transfer agent to gold surfaces. researchgate.netresearchgate.net These investigations focus on the nature of the sulfur-gold interaction and the subsequent cleavage of the molecule.

The primary finding from theoretical investigations is that the deposition of sulfur onto a gold surface does not proceed via a simple dissociative adsorption. Instead, a concerted adsorption mechanism is proposed. researchgate.net This mechanism, supported by computational modeling, involves the simultaneous interaction of the sulfur atom with the gold surface and the concerted cleavage of both S-N bonds. The rest of the molecule, the two hexamethyldisilazide fragments, is ejected into the solution, leaving only the sulfur atom covalently bonded to the surface. researchgate.netresearchgate.net This process is very rapid and efficient. researchgate.net

This computationally-derived mechanism explains the experimental observations from X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM), which show the rapid formation of a dense sulfur layer on the gold surface without the co-adsorption of molecular fragments. researchgate.net

Computational Assessment of Ligand Field Strength and Donor Capabilities

A direct computational assessment of the ligand field strength of Thiobis(hexamethyldisilazane) in the classical LFT sense is not applicable, as it does not typically form stable coordination complexes. Its primary role is as a precursor that decomposes upon interaction with a metal surface.

However, its donor capabilities can be analyzed from a broader perspective using computational chemistry. The molecule acts as a sulfur atom donor. The "donor capability" in this context is related to the lability of the S-N bonds. Computational modeling of the potential energy surface for the interaction with a gold surface shows that the pathway leading to S-N bond cleavage and S-Au bond formation is energetically favorable. researchgate.net

The analysis of the frontier molecular orbitals (HOMO and LUMO) of Thiobis(hexamethyldisilazane) would show significant contributions from the sulfur and nitrogen lone pair electrons to the HOMO. This indicates that these are the primary sites for interaction with electrophilic species, such as a metal surface. The relatively low energy barrier for the concerted S-N bond cleavage upon interaction with gold highlights its effectiveness as a sulfur transfer agent, which is its key chemical function in this context.

Electron Density Distribution and Charge Transfer Interactions in Coordinated Species

Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are central to these investigations. wikipedia.orguni-muenchen.de QTAIM defines atoms and bonds based on the topology of the electron density (ρ), a physically observable quantity. wikipedia.orguni-rostock.de NBO analysis, on the other hand, translates the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs, allowing for the quantification of charge transfer between orbitals. uni-muenchen.dewisc.edu

Electron Density Distribution

The formation of a coordinated species involving Thiobis(hexamethyldisilazane) inherently alters the electron density distribution of the constituent molecules. Upon coordination, electron density is typically polarized, moving from the electron-rich regions of the Thiobis(hexamethyldisilazane) ligand towards the electron-deficient coordinated species. Computational analysis allows for the precise mapping of these changes.

The QTAIM method is particularly powerful for this purpose. wikipedia.org It analyzes the gradient vector field of the electron density to partition a molecule into discrete atomic basins. wikipedia.orguni-rostock.de The analysis focuses on critical points in the electron density, especially bond critical points (BCPs), which are points of minimum density along the path connecting two bonded nuclei but a maximum in the perpendicular plane. mdpi.com The properties at these BCPs reveal the nature of the chemical interaction. Key topological parameters at a BCP include:

Electron Density (ρ(r)) : The magnitude of the electron density at the critical point. Higher values are associated with stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). mdpi.com Negative values are characteristic of shared-shell interactions (covalent bonds), whereas positive values signify closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. mdpi.comresearchgate.net

In a typical coordination complex of Thiobis(hexamethyldisilazane), one would expect to find BCPs between the nitrogen or sulfur atoms of the ligand and the coordinated atom (e.g., a metal). The analysis of the Laplacian at these points would clarify the degree of covalent versus electrostatic character in the bond. For instance, a dative bond from the nitrogen to a metal center would be characterized by specific ρ(r) and ∇²ρ(r) values that distinguish it from a classic covalent bond. tu-braunschweig.de

Table 1: Illustrative Topological Properties from QTAIM Analysis for a Hypothetical Coordinated Thiobis(hexamethyldisilazane) Complex

This table presents hypothetical data for the interaction between the nitrogen atom of Thiobis(hexamethyldisilazane) and a generic metal center (M), illustrating typical values obtained from a QTAIM calculation.

| Interaction Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interaction Type Indicated |

|---|---|---|---|

| N → M | 0.075 | +0.210 | Predominantly closed-shell (dative bond) |

| S(N-Si) | 0.180 | -0.450 | Shared-shell (covalent) |

| N-Si | 0.250 | -0.680 | Shared-shell (polar covalent) |

Charge Transfer Interactions

The formation of a coordinate bond is fundamentally a charge transfer process. Natural Bond Orbital (NBO) analysis is the premier computational method for identifying and quantifying these interactions. mpg.de It deconstructs the molecular wavefunction into a set of localized donor (filled) orbitals, such as lone pairs (LP) and bonding orbitals (σ or π), and acceptor (unfilled) orbitals, typically antibonding (σ* or π*) or empty atomic orbitals. uni-muenchen.de

The interaction between a donor orbital (i) and an acceptor orbital (j) leads to a delocalization of electron density, which stabilizes the molecule. The stabilization energy, E(2), associated with this delocalization is calculated using second-order perturbation theory. uni-muenchen.de A significant E(2) value indicates a strong, stabilizing charge transfer interaction.

In coordinated species of Thiobis(hexamethyldisilazane), the primary electron donor sites are the lone pair orbitals on the nitrogen and sulfur atoms. When coordinated to an electrophilic center or a metal ion, these lone pairs donate electron density into the vacant orbitals of the acceptor. The NBO analysis would reveal significant E(2) values for interactions such as:

LP (N) → σ(M-X)*: Donation from a nitrogen lone pair into an antibonding orbital of a coordinated metal complex.

LP (S) → σ(M-X)*: Donation from a sulfur lone pair into an antibonding orbital of a coordinated metal complex.

These charge transfer interactions are directional and form the basis of the coordinate bond. The magnitude of E(2) correlates with the strength of the interaction and can be used to compare the donor ability of different sites within the ligand or the acceptor ability of different coordinated species.

Table 2: Representative NBO Second-Order Perturbation Analysis for a Hypothetical Thiobis(hexamethyldisilazane)-Metal (M) Complex

This table shows hypothetical stabilization energies E(2) for the most significant donor-acceptor interactions in a complex formed between Thiobis(hexamethyldisilazane) and a generic metal species.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | LP* (M) | 45.5 | Ligand-to-Metal Charge Transfer |

| LP (S) | LP* (M) | 20.8 | Ligand-to-Metal Charge Transfer |

| σ (Si-N) | σ* (Si-C) | 4.2 | Intraligand Hyperconjugation |

| σ (M-N) | σ* (Si-N) | 1.5 | Bond-Antibond Interaction |

Advanced Applications of Thiobis Hexamethyldisilazane in Chemical Synthesis and Materials Science

Precursor in Advanced Inorganic Material Fabrication